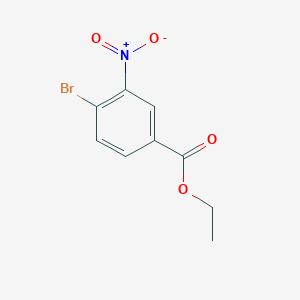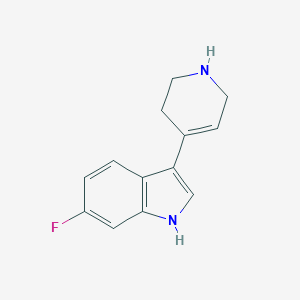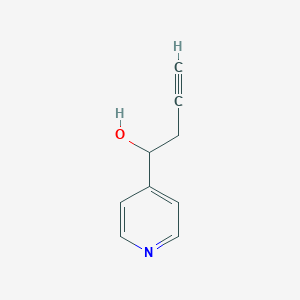
alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride, also known as Flibanserin, is a drug that has been developed to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulties. Flibanserin is the first drug to be approved by the US Food and Drug Administration (FDA) for the treatment of HSDD.
Mecanismo De Acción
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride acts on the central nervous system by modulating neurotransmitters such as dopamine, norepinephrine, and serotonin. The drug is a selective serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride also increases levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its effects on sexual desire.
Biochemical and Physiological Effects
alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has been shown to increase sexual desire and decrease distress associated with low sexual desire in women. The drug has also been shown to increase the frequency of satisfying sexual events and improve sexual function. alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has a half-life of approximately 11 hours and is metabolized primarily by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has several advantages for lab experiments, including its well-characterized mechanism of action and the availability of commercial sources. However, the drug has some limitations, such as its low solubility in water and the need for specialized storage conditions.
Direcciones Futuras
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has the potential to be used in the treatment of other conditions such as depression and anxiety. Future research may also focus on optimizing the drug's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce side effects. Additionally, research may explore the use of alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride in combination with other drugs to enhance its effects.
Métodos De Síntesis
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride is synthesized through a multi-step process that involves the condensation of 3-ethyl-2-benzofuranone with 4-(2-chloroethoxy)aniline to form 3-ethyl-2-benzofuranyl-4-(2-chloroethoxy)aniline. This intermediate is then reacted with 2-methoxyphenylpiperazine to form alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride. The final product is obtained as a monohydrochloride salt.
Aplicaciones Científicas De Investigación
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD. The drug has been shown to increase sexual desire and decrease distress associated with low sexual desire in women. alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has also been studied for its potential use in other conditions such as depression and anxiety.
Propiedades
Número CAS |
194099-59-7 |
|---|---|
Nombre del producto |
alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride |
Fórmula molecular |
C23H29ClN2O3 |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
1-(3-ethyl-1-benzofuran-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-3-17-18-8-4-6-10-21(18)28-23(17)20(26)16-24-12-14-25(15-13-24)19-9-5-7-11-22(19)27-2;/h4-11,20,26H,3,12-16H2,1-2H3;1H |
Clave InChI |
PFUNBWSNYNKDRD-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC=CC=C4OC)O.Cl |
SMILES canónico |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC=CC=C4OC)O.Cl |
Sinónimos |
alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



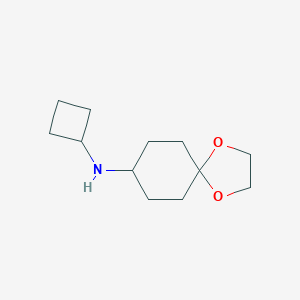

![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)
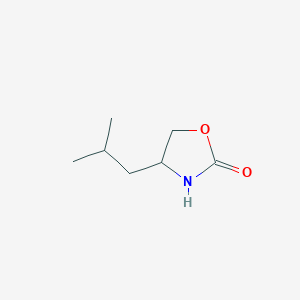
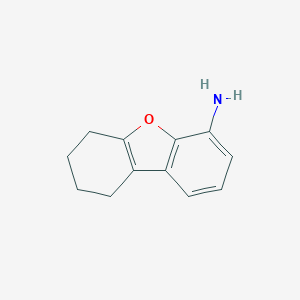
![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)
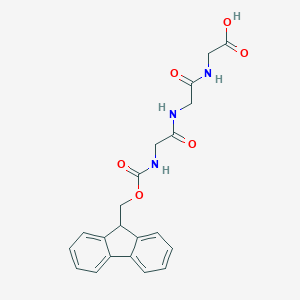
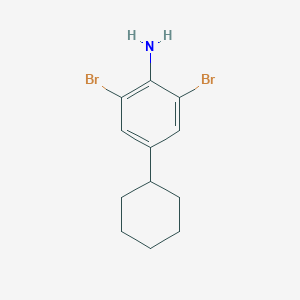
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)


